3,4-Dimethoxy-6-fluoro-phenylethylamine
Description
3,4-Dimethoxy-6-fluoro-phenylethylamine is a substituted phenethylamine derivative featuring methoxy groups at the 3- and 4-positions of the phenyl ring and a fluorine atom at the 6-position.
Properties
IUPAC Name |
2-(2-fluoro-4,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGAJFDPLNWOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCN)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344641 | |
| Record name | Benzeneethanamine, 2-fluoro-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99424-76-7 | |
| Record name | Benzeneethanamine, 2-fluoro-4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthetic routes for 3,4-Dimethoxy-6-fluoro-phenylethylamine involve chemical transformations. While specific methods may vary, here’s a general outline:
Industrial Production Methods: Unfortunately, detailed industrial production methods are not widely available in the literature. research laboratories often synthesize this compound for scientific investigations.
Chemical Reactions Analysis
3,4-Dimethoxy-6-fluoro-phenylethylamine can participate in various chemical reactions:
Oxidation and Reduction: Depending on reaction conditions, it can undergo oxidation (e.g., using reagents like potassium permanganate) or reduction (e.g., using lithium aluminum hydride).
Substitution Reactions: The fluoro group makes it susceptible to nucleophilic substitution reactions. For instance, it can react with nucleophiles like amines or thiols.
Major Products: The products formed from these reactions include derivatives with modified functional groups, such as 3,4-dimethoxyphenylethylamine or 3,4-dimethoxyphenylethanol.
Scientific Research Applications
Researchers explore 3,4-Dimethoxy-6-fluoro-phenylethylamine in various fields:
Medicinal Chemistry: Its structural features make it a potential lead compound for drug development. Scientists investigate its pharmacological properties, receptor interactions, and potential therapeutic applications.
Neuroscience: Phenethylamines often interact with neurotransmitter receptors. Researchers study its effects on serotonin, dopamine, and other neurotransmitter systems.
Chemical Biology: Understanding its interactions with biological macromolecules (e.g., proteins) can reveal insights into cellular processes.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves binding to specific receptors (e.g., serotonin receptors) and modulating neurotransmission. Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine
- Structural Differences : Lacks the 6-fluoro substituent present in the target compound.
- Widely studied in neurotransmitter analog research due to its structural similarity to dopamine and mescaline .
- Biological Activity : Exhibits serotonergic and dopaminergic activity in preclinical models, but the absence of fluorine may reduce metabolic stability compared to fluorinated analogues.
(4-Methoxyphenyl)methylamine
- Structural Differences : Contains a single methoxy group at the 4-position and lacks both the 3-methoxy and 6-fluoro substituents.
- Used as a precursor in Schiff base synthesis for pharmaceutical intermediates .
- Applications : Less versatile in biological systems compared to multi-substituted derivatives like 3,4-Dimethoxy-6-fluoro-phenylethylamine.
2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine
- Structural Differences : Incorporates a pyridine ring instead of a fluorine atom, altering electronic properties.
- CAS 99615-36-8; studied for neuroactivity in serotonin receptor modulation .
- Uniqueness : Fluorine in the target compound may offer superior metabolic resistance compared to pyridine-containing analogues.
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4,5-trimethoxybenzamide
- Structural Differences: Features a pyridazinone core and multiple methoxy groups, diverging significantly from the phenethylamine backbone.
- Key Features: Complex heterocyclic structure enables diverse binding modes in enzyme inhibition studies.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight | Key Biological Notes |
|---|---|---|---|
| 3,4-Dimethoxy-6-fluoro-phenylethylamine | 3,4-OCH₃; 6-F | ~213.2 (calc.) | Hypothesized CNS activity |
| 3,4-Dimethoxyphenethylamine | 3,4-OCH₃ | 195.2 | Serotonergic activity |
| 2-(3,4-Dimethoxyphenyl)-N-(pyridin-2-ylmethyl)ethanamine | 3,4-OCH₃; pyridine | 298.4 | Neuroactive ligand |
Table 2: Pharmacokinetic Predictions
| Compound | logP (Predicted) | Metabolic Stability |
|---|---|---|
| 3,4-Dimethoxy-6-fluoro-phenylethylamine | 1.8 | Moderate (fluoro) |
| 3,4-Dimethoxyphenethylamine | 1.5 | Low (rapid oxidation) |
| (4-Methoxyphenyl)methylamine | 1.2 | High |
Research Implications and Uniqueness
The 6-fluoro substitution in 3,4-Dimethoxy-6-fluoro-phenylethylamine distinguishes it from non-fluorinated analogues by:
- Enhanced Lipophilicity : Improved blood-brain barrier penetration compared to 3,4-Dimethoxyphenethylamine.
- Metabolic Resistance : Fluorine’s electronegativity may reduce susceptibility to cytochrome P450-mediated degradation.
- Receptor Selectivity : Fluorine’s steric effects could fine-tune binding to adrenergic or dopaminergic receptors, a hypothesis supported by studies on fluorinated neurotransmitters .
Biological Activity
3,4-Dimethoxy-6-fluoro-phenylethylamine (also known as 3,4-Dimethoxy-6-fluorophenethylamine) is a synthetic compound belonging to the phenethylamine class. Its unique structure, characterized by two methoxy groups and a fluorine atom on the phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3,4-Dimethoxy-6-fluoro-phenylethylamine is , with a molecular weight of approximately 201.23 g/mol. The presence of methoxy and fluoro groups enhances its lipophilicity and may influence its interaction with various biological targets.
3,4-Dimethoxy-6-fluoro-phenylethylamine's mechanism of action is primarily linked to its interactions with neurotransmitter receptors in the central nervous system. It is hypothesized to act as a monoamine releasing agent, similar to other compounds in the phenethylamine family. The following table summarizes its binding affinities at key neurotransmitter receptors:
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT2A | TBD | |
| 5-HT2C | TBD | |
| Dopamine D2 | TBD | |
| NE | TBD |
Further studies are necessary to elucidate its specific interactions and pharmacological profile.
Neurotransmitter Release
Research indicates that compounds structurally related to 3,4-Dimethoxy-6-fluoro-phenylethylamine can significantly affect neurotransmitter release. For instance, phenethylamines are known to stimulate the release of norepinephrine (NE), dopamine (DA), and serotonin (5-HT). The following table provides comparative data on the release profiles of related compounds:
| Compound | NE Release | DA Release | 5-HT Release |
|---|---|---|---|
| 3,4-Dimethoxy-6-fluoro-PHA | TBD | TBD | TBD |
| β-Phenylethylamine | 10.9 | 39.5 | >10,000 |
| Dextroamphetamine | 6.6–7.2 | 5.8–24.8 | 698–1,765 |
The release values indicate that while some phenethylamines exhibit strong NE and DA release properties, further research is needed to determine where 3,4-Dimethoxy-6-fluoro-phenylethylamine fits within this spectrum.
Psychostimulant Effects
In animal models, compounds similar to 3,4-Dimethoxy-6-fluoro-phenylethylamine have shown psychostimulant effects, including increased locomotion and reward-seeking behavior. A study demonstrated that β-phenylethylamine administration led to significant increases in active lever pressing compared to saline controls, indicating its potential as a stimulant .
Safety and Toxicity
The safety profile of 3,4-Dimethoxy-6-fluoro-phenylethylamine remains largely uncharacterized due to limited research; however, related compounds have been associated with adverse effects such as tachycardia and hallucinations when misused . Monitoring for potential toxicity is essential as further studies are conducted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
